5-(4-chlorobutyl)pyridine-2-carboxylic acid
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Overview
Description
5-(4-chlorobutyl)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorobutyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobutyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and 4-chlorobutyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Pyridine-2-carboxylic acid is reacted with 4-chlorobutyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobutyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carboxylic acid group to an alcohol or aldehyde can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Properties
CAS No. |
41135-83-5 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-(4-chlorobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14) |
InChI Key |
FTOROJYDIDEAIN-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CCCCCl)C(=O)O |
Canonical SMILES |
C1=CC(=NC=C1CCCCCl)C(=O)O |
41135-83-5 | |
Synonyms |
5-(4'-chlorobutyl)picolinic acid FD 008 FD-008 |
Origin of Product |
United States |
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